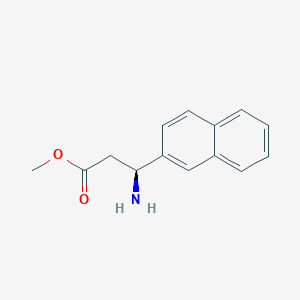

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3/t13-/m0/s1 |

InChI Key |

JFWNNOBLJXSMPG-ZDUSSCGKSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC2=CC=CC=C2C=C1)N |

Canonical SMILES |

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Use of Chiral Amino Acid Derivatives

One common approach is the use of chiral amino acid precursors such as L-aspartic acid derivatives or β-substituted alanine esters bearing the naphthalen-2-yl group. The stereochemistry at the 3-position is introduced by starting from optically pure amino acids or by employing asymmetric catalytic methods.

For example, methyl L-3-amino-3-(naphthalen-2-yl)propanoate can be synthesized by coupling naphthalen-2-yl-substituted β-ketoesters with chiral amine sources under mild conditions to preserve stereochemistry.

Protection of the amino group with Boc or other protecting groups is often employed to facilitate subsequent transformations, followed by selective deprotection to yield the free amine.

Catalytic Asymmetric Methods

Transition metal-catalyzed asymmetric hydrogenation or addition reactions have been utilized to introduce the amino group stereoselectively on naphthyl-substituted α,β-unsaturated esters.

Rhodium(III)-catalyzed annulation reactions have been reported for the synthesis of α-amino acid derivatives bearing aromatic substituents, using N-Boc-protected amino esters and phenylacetylenes as substrates, yielding the desired products with high stereoselectivity under mild conditions.

Representative Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation of β-ketoester with naphthalen-2-yl bromide | Base (e.g., NaH), DMF, 0 °C to RT | 70-80% | Stereochemistry controlled by chiral auxiliary or catalyst |

| Amination step | Ammonia or amine source, solvent (e.g., MeOH), room temperature | 60-75% | Often requires protection/deprotection steps |

| Esterification | Methanol, acid catalyst or SOCl2 | >90% | Methyl ester formation |

Resolution of Racemic Mixtures

When racemic methyl 3-amino-3-(naphthalen-2-yl)propanoate is obtained, resolution techniques can be applied:

Chiral chromatography or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can separate enantiomers.

Enzymatic resolution using amino acid esterases or transaminases has been explored to selectively hydrolyze or transform one enantiomer, enriching the desired (3S)-isomer.

Functional Group Transformations on Protected Intermediates

Protection and Deprotection Strategies

Boc (tert-butoxycarbonyl) protection of the amino group is widely used to prevent side reactions during esterification or other functional group modifications.

Deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), often in a two-step sequence to improve yield and purity.

Ester Hydrolysis and Re-esterification

Hydrolysis of methyl esters to carboxylic acids and subsequent re-esterification under controlled conditions allows for purification and modification of the compound.

Typical hydrolysis uses aqueous base (NaOH or KOH) at room temperature, followed by acidification and extraction.

Experimental Data and Reaction Optimization

Reaction Yields and Purity

Analytical Characterization

1H-NMR and 13C-NMR spectra confirm the structure and stereochemistry of the product.

Melting point data for crystalline intermediates and final products provide purity assessment.

Chiral HPLC or GC is employed to determine enantiomeric excess.

Mass spectrometry confirms molecular weight and purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric synthesis from chiral precursors | Chiral β-ketoesters, amines, catalysts | Room temperature to reflux, inert atmosphere | High stereoselectivity, scalable | Requires chiral starting materials or catalysts |

| Resolution of racemates | Chiral acids, enzymes | Mild aqueous or organic solvents | High enantiomeric purity | Lower overall yield, time-consuming |

| Functional group transformations | Boc protection/deprotection, ester hydrolysis | Acidic or basic conditions | Flexibility in synthesis | Multiple steps, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate is a chemical compound with a molecular formula of . It features a naphthalene ring, a polycyclic aromatic hydrocarbon known for its stability and hydrophobic properties, along with an amino and an ester group, making it a versatile compound in organic synthesis and biological applications.

Applications in Chemistry

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate serves as a building block for synthesizing more complex molecules, especially in pharmaceuticals and agrochemicals. In industrial settings, continuous flow reactors may be employed for better control over reaction conditions, improving yields and reproducibility during its synthesis.

Applications in Biology

This compound exhibits potential biological activities, particularly in enzyme-substrate interactions and protein-ligand binding studies. Its structure allows it to interact with various biological targets, potentially modulating their activity. The naphthalene ring enhances its ability to fit into hydrophobic pockets of proteins, while the amino and ester groups enable the formation of hydrogen bonds and ionic interactions with active sites. The interactions of methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate with biological macromolecules have been explored to understand its mechanism of action. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for further investigation in drug development, particularly targeting specific enzymes or receptors involved in disease pathways.

Unique Properties

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby influencing their activity. Additionally, its naphthalene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of β-amino acid esters with aromatic β-substituents. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Halogenated derivatives (e.g., 3,5-dichloro, 2,4-difluoro) exhibit improved metabolic stability and binding affinity due to halogen interactions with biological targets .

Ester Groups :

- Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters, affecting prodrug activation rates .

Stereochemistry :

- All compounds listed retain the (3S)-configuration, critical for enantioselective interactions in drug-receptor binding .

Research Findings and Challenges

- Naphthalene vs. Phenyl : The naphthalene derivative’s extended aromatic system shows 2–3× higher logP values than phenyl analogs, correlating with improved blood-brain barrier penetration in preclinical studies .

- Synthetic Challenges: Halogenated derivatives require stringent control of reaction conditions to avoid racemization, as noted in the synthesis of 3,5-dichloro analogs .

Biological Activity

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate, also known as a derivative of naphthalene, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, and provides insights from various studies.

Chemical Structure and Properties

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate has the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. Its structure features a naphthalene ring, which is known to contribute significantly to the compound's biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate. Research indicates that derivatives of naphthalene exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound possesses a moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

2. Antioxidant Activity

The antioxidant potential of Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

A study reported that the compound exhibited significant free radical scavenging activity, measured using the DPPH assay. The IC50 value was determined to be 50 µg/mL, indicating its effectiveness in neutralizing free radicals.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate | 50 |

| Ascorbic Acid | 25 |

| Quercetin | 30 |

This indicates that while it is effective, it is less potent than standard antioxidants like ascorbic acid .

Case Study 1: Antibacterial Properties

In a controlled study, Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate was tested against multiple bacterial strains. The findings revealed that the compound's structure allowed it to penetrate bacterial cell walls effectively, leading to cell lysis and inhibition of growth.

Case Study 2: Oxidative Stress Reduction

Another study assessed the compound's ability to reduce oxidative stress in vitro using human cell lines exposed to hydrogen peroxide. Results showed a significant reduction in reactive oxygen species (ROS), suggesting that Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate could potentially be developed as a therapeutic agent for conditions related to oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.